Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride
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Overview
Description
Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride is an organic compound that belongs to the class of amino acid esters. It is a hydrochloride salt form of methyl 2-amino-4-(aminomethyl)benzoate. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride typically involves the esterification of 2-amino-4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate;hydrochloride
- Methyl 2-amino-4-(bromomethyl)benzoate
- Methyl 2-amino-4-(hydroxymethyl)benzoate
Uniqueness
Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
393509-77-8 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H |
InChI Key |
WWXHCIHNESAFEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CN)N.Cl |
Origin of Product |
United States |
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